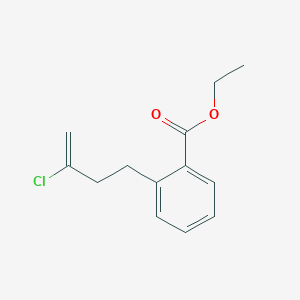

4-(2-Carboethoxyphenyl)-2-chloro-1-butene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-chlorobut-3-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c1-3-16-13(15)12-7-5-4-6-11(12)9-8-10(2)14/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPDHPASFLXWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641147 | |

| Record name | Ethyl 2-(3-chlorobut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-79-5 | |

| Record name | Ethyl 2-(3-chlorobut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context and Chemical Class of the Butene Framework

The foundational structure of 4-(2-Carboethoxyphenyl)-2-chloro-1-butene is a butene chain. Butenes are a class of unsaturated hydrocarbons known as alkenes, with the general chemical formula C₄H₈. britannica.comvedantu.com The defining characteristic of a butene is a carbon-carbon double bond, which imparts reactivity not seen in its saturated counterpart, butane (B89635). vedantu.com The butene framework can exist in several isomeric forms, including 1-butene (B85601), cis-2-butene, trans-2-butene, and isobutylene, all of which are gases at room temperature and pressure. britannica.com

In the case of this compound, the "-1-butene" designation indicates that the double bond is located between the first and second carbon atoms of the four-carbon chain. This terminal alkene is further substituted at the second and fourth positions. The presence of a chlorine atom at the C-2 position and a carboethoxyphenyl group at the C-4 position introduces significant electronic and steric complexity to the simple butene scaffold.

Table 1: Properties of the Parent Butene Structure

| Property | Value |

| Chemical Formula | C₄H₈ |

| Molar Mass | 56.11 g/mol |

| Class | Alkene |

| Key Feature | Carbon-carbon double bond |

This table presents general data for the unsubstituted butene molecule.

Research Significance of the Carboethoxyphenyl Moiety in Organic Synthesis

The carboethoxyphenyl group is a type of aromatic ester. Aromatic esters are a significant class of organic compounds characterized by an ester functional group (-COO-R') attached to an aromatic ring. numberanalytics.com These compounds are of considerable interest in organic synthesis and various industries, serving as crucial intermediates in the production of pharmaceuticals, polymers, and agrochemicals. numberanalytics.com

The reactivity of the carboethoxyphenyl moiety is influenced by the interplay between the aromatic ring and the ester group. The aromatic ring can affect the reactivity of the ester through electron delocalization, while the ester group, in turn, influences the substitution patterns on the aromatic ring. numberanalytics.com Common reactions involving aromatic esters include hydrolysis, reduction, and electrophilic substitution. numberanalytics.com The development of novel catalytic reactions, such as the "ester dance reaction," highlights the ongoing efforts to efficiently synthesize and modify these valuable compounds. waseda.jp

Overview of Relevant Literature on Halogenated Butenes and Ester Functionalized Aromatics

The literature provides insights into the behavior of the two key functional components of 4-(2-Carboethoxyphenyl)-2-chloro-1-butene: halogenated butenes and ester-functionalized aromatics.

Halogenated Butenes: Halogenation is a common addition reaction for alkenes like butene, where a halogen is added across the carbon-carbon double bond. youtube.com This process breaks the double bond and results in a halogenated alkane. The reaction of butene with halogens like chlorine or bromine is a well-established method in organic chemistry. youtube.comquora.com Chloroalkenes, including various isomers of chlorobutene, are recognized as important anthropogenic organic compounds due to their use in industrial synthetic processes. nih.gov Studies on the atmospheric reactions of compounds like 4-chloro-1-butene (B1662094) have been conducted to understand their environmental impact. nih.gov The presence of a halogen atom can significantly influence the reactivity of the alkene, making it a precursor for a variety of synthetic transformations. nih.gov

Ester-Functionalized Aromatics: The synthesis and functionalization of aromatic compounds are central themes in organic chemistry. nih.gov Aromatic esters, in particular, are valuable building blocks. numberanalytics.com The synthesis of functionalized aromatic carboxylic acids and their ester derivatives can be achieved through various methods, including domino reactions involving biosourced materials. acs.org The functionalization can be directed to specific positions on the aromatic ring to create complex molecules with desired properties. nih.gov

Current Gaps in Fundamental Chemical Understanding of the Compound

A thorough review of the scientific literature reveals a significant gap in the fundamental chemical understanding of 4-(2-Carboethoxyphenyl)-2-chloro-1-butene. There are no dedicated research articles detailing its synthesis, physical properties, or chemical reactivity. While information exists for simpler, related compounds such as 2-chloro-1-butene nih.govnist.gov and various aromatic esters, the combined and interactive chemistry of these functionalities within a single molecule remains undocumented.

The specific substitution pattern of this compound, with a chloro group on the double bond and a bulky carboethoxyphenyl group at the other end of the butene chain, suggests a unique reactivity profile that cannot be simply extrapolated from its constituent parts. The electronic effects of the chlorine atom on the double bond, coupled with the steric and electronic influence of the substituted phenyl ring, are likely to lead to novel chemical behavior.

Proposed Research Directions and Objectives

Retrosynthetic Analysis and Precursor Strategy

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inethz.chlibretexts.org For the target molecule, this compound, the most logical disconnection is the carbon-carbon bond between the aromatic ring and the butene chain. This approach simplifies the molecule into two primary fragments: a 2-carboethoxyphenyl precursor and a 2-chloro-1-butene precursor. This strategy allows for a convergent synthesis, where the two key fragments are prepared separately and then combined in a final, key reaction step. ethz.chnih.gov

This disconnection suggests a synthetic route based on a cross-coupling reaction, a powerful class of reactions in modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgyoutube.com The strategy involves preparing a halogenated version of the aromatic fragment and a corresponding organometallic or boronic acid derivative of the chloro-butene fragment (or vice versa) to facilitate the coupling.

Synthesis of the 2-Carboethoxyphenyl Precursor

The 2-carboethoxyphenyl moiety can be prepared in the form of a reactive precursor, such as Ethyl 2-bromobenzoate (B1222928). This compound serves as an ideal electrophile in many cross-coupling reactions. chemicalbook.com While commercially available, its synthesis provides insight into the formation of the carboethoxy group.

The primary method for its preparation is the esterification of 2-Bromobenzoic acid. chemicalbook.com One common route involves reacting 2-Bromobenzoic acid with ethanol (B145695) in the presence of a suitable catalyst. chemicalbook.com Another documented method involves refluxing 2-bromobenzoic acid with a sulfonimidate in tetrahydrofuran (B95107) (THF), which yields Ethyl 2-bromobenzoate after purification. chemicalbook.com

Table 1: Example Synthesis Conditions for Ethyl 2-bromobenzoate

| Reactants | Reagent/Solvent | Conditions | Yield |

|---|

Ethyl 2-bromobenzoate is a colorless to light orange liquid and serves as a key building block for introducing the 2-carboethoxyphenyl group. chemicalbook.comcymitquimica.com

Synthesis of the Chloro-Butene Fragment Analogs

1-chloro-2-butene (B1196595) and 3-chloro-1-butene: These isomers are often produced together through the reaction of 1,3-butadiene (B125203) with hydrogen chloride (HCl). google.com The reaction conditions, including the presence of catalysts like cuprous chloride and the mole ratio of reactants, can be controlled to favor the formation of the more desirable 1-chloro-2-butene isomer. google.com

4-chloro-1-butene (B1662094): This isomer is a versatile chemical intermediate used in polymerization and other organic syntheses. guidechem.com It is a colorless, flammable liquid that can be prepared through various synthetic routes, often involving the manipulation of butane (B89635) or butene derivatives. guidechem.comuni.lu

2-chloro-1-butene: This specific precursor is less commonly synthesized in literature compared to its isomers but is available from chemical suppliers. chemicalbook.com Its synthesis can be approached through the elimination reaction of dichlorobutane precursors, such as the dehydrochlorination of 2,2-dichlorobutane (B1583581) or 1,2-dichlorobutane (B1580518). reddit.comgoogle.com

Table 2: Comparison of Chloro-Butene Isomers and Their Synthesis

| Compound | CAS Number | Common Starting Material | Key Reaction Type |

|---|---|---|---|

| 1-Chloro-2-butene | 591-97-9 | 1,3-Butadiene | Hydrochlorination google.com |

| 4-Chloro-1-butene | 927-73-1 | Butene/Butane derivatives | Chlorination/Substitution guidechem.comgoogle.com |

Targeted Functional Group Transformations

With the precursors established, the focus shifts to the specific reactions required to assemble the final molecule. This involves forming the key carbon-carbon bond, ensuring the correct halogenation, and introducing the ester group.

Carbon-Carbon Bond Formation Strategies

The central step in the proposed synthesis is the formation of the C-C bond between the phenyl ring and the butene chain. Modern palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation. youtube.comalevelchemistry.co.uk Reactions such as the Suzuki, Stille, and Heck couplings are powerful tools for creating C(sp²)–C(sp²) bonds. wikipedia.orgchemistry.coach

A plausible strategy would involve a Suzuki coupling reaction between Ethyl 2-bromobenzoate and a boronic acid or ester derivative of 2-chloro-1-butene. Alternatively, a Stille coupling could be employed using an organotin derivative of the chloro-butene fragment. The Heck reaction is another possibility, which couples an unsaturated halide with an alkene. alevelchemistry.co.uk

Table 3: Overview of Potential Cross-Coupling Strategies

| Reaction Name | Aromatic Precursor (Fragment A) | Alkene Precursor (Fragment B) | Key Reagents |

|---|---|---|---|

| Suzuki Coupling | Ethyl 2-bromobenzoate | 2-chloro-1-butenylboronic acid | Palladium catalyst, Base (e.g., K₂CO₃) wikipedia.org |

| Stille Coupling | Ethyl 2-bromobenzoate | Tributyl(2-chloro-1-butenyl)stannane | Palladium catalyst wikipedia.org |

| Heck Reaction | Ethyl 2-iodobenzoate (B1229623) | 2-chloro-1-butene | Palladium catalyst, Base (e.g., Et₃N) alevelchemistry.co.uk |

These reactions offer high functional group tolerance and typically proceed under mild conditions, making them ideal for complex molecule synthesis. illinois.edu

Halogenation and Chloro-Butene Moiety Formation

The formation of the chloro-butene moiety itself relies on fundamental halogenation reactions. quora.com The introduction of a chlorine atom can be achieved through several methods depending on the substrate.

Electrophilic Addition: Alkenes like 1-butene (B85601) or 2-butene (B3427860) can react with chlorine (Cl₂) to form vicinal dichlorides (e.g., 1,2-dichlorobutane or 2,3-dichlorobutane). masterorganicchemistry.com This reaction proceeds through a cyclic chloronium ion intermediate, resulting in anti-addition of the two chlorine atoms. masterorganicchemistry.comquora.com Subsequent controlled elimination of HCl can yield a chloroalkene.

Free Radical Substitution: The halogenation of alkanes like butane with chlorine in the presence of UV light or heat proceeds via a free-radical mechanism to produce a mixture of monochlorobutanes, including 1-chlorobutane (B31608) and 2-chlorobutane. quora.com These can then be further processed.

From Alcohols: A common laboratory method for preparing chloroalkanes is the reaction of an alcohol with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). For instance, but-3-en-2-ol could be converted to 2-chloro-1-butene.

Esterification and Carboethoxy Group Introduction

The carboethoxy group (-COOEt) is introduced via esterification. The Fischer-Speier esterification is the most direct method, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.net

To form the 2-carboethoxyphenyl precursor, 2-bromobenzoic acid would be reacted with excess ethanol, using a catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). usm.myyoutube.com The reaction is an equilibrium process, and to drive it towards the product (the ester), water is typically removed, or a large excess of the alcohol is used. researchgate.net Microwave-assisted Fischer esterification has also been shown to be an effective method for improving reaction times and yields for substituted benzoic acids. usm.myresearchgate.net

Table 4: Conditions for Fischer Esterification of Substituted Benzoic Acids

| Acid | Alcohol | Catalyst | Conditions | Outcome |

|---|---|---|---|---|

| Benzoic Acid | Ethanol | H₂SO₄ | Reflux | 78% Yield usm.my |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ (catalytic) | Microwave, 130°C, 15 min | Good Yield usm.my |

This transformation can be performed on the initial precursor (e.g., 2-bromobenzoic acid) before the C-C bond formation step, which is generally the preferred route to avoid potential side reactions with the butene chain. wikipedia.org

Optimization of Reaction Parameters and Conditions

The efficient synthesis of this compound can be hypothetically achieved through several modern synthetic strategies, primarily involving carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, and classical organometallic additions like the Grignard reaction, represent the most probable routes. The optimization of the conditions for these reactions is critical for maximizing yield and minimizing by-product formation.

For a potential Suzuki-Miyaura coupling between (2-carboethoxyphenyl)boronic acid and a suitable halo-substituted butene, polar aprotic solvents are generally preferred. Solvents such as dimethylformamide (DMF), dioxane, and tetrahydrofuran (THF), often in the presence of water, are known to facilitate the reaction. researchgate.netnih.gov The presence of water can be essential for the activation of the boronic acid. researchgate.net

In a hypothetical Heck reaction between ethyl 2-halobenzoate and 2-chloro-1-butene, polar aprotic solvents like DMF and acetonitrile (B52724) (CH3CN) are also common choices. nih.gov These solvents are effective at solvating the palladium catalyst and the organic substrates. The choice of solvent can also influence the regioselectivity of the Heck coupling. uwindsor.ca

For a Grignard reaction , which could involve the reaction of a Grignard reagent derived from ethyl 2-bromobenzoate with a chloro-butene derivative, anhydrous ethereal solvents such as diethyl ether or THF are mandatory to prevent the quenching of the highly reactive organomagnesium species. mnstate.edusoftbeam.net

Table 1: Hypothetical Solvent Screening for Suzuki-Miyaura Synthesis of this compound

| Entry | Solvent System | Proposed Outcome | Rationale |

| 1 | DMF/H₂O | High Yield | Good solubility of reactants and effective for transmetalation. researchgate.netnih.gov |

| 2 | Dioxane/H₂O | Moderate to High Yield | Commonly used and effective, may require higher temperatures. researchgate.net |

| 3 | Toluene/H₂O | Moderate Yield | Less polar, may be suitable for specific catalyst systems. researchgate.net |

| 4 | THF/H₂O | Moderate Yield | Good solvent for organometallics, but may be less effective for some Pd catalysts. |

This table is illustrative and based on general principles of Suzuki-Miyaura reactions.

Temperature is a critical parameter that can significantly affect reaction kinetics and product distribution. In palladium-catalyzed reactions, higher temperatures are often required to facilitate the oxidative addition step, particularly with less reactive aryl chlorides or bromides. uwindsor.ca However, elevated temperatures can also lead to catalyst decomposition or the formation of unwanted by-products through side reactions like β-hydride elimination. For instance, in a Heck reaction, temperature control is crucial to prevent isomerization of the resulting alkene. scienceinfo.com

Pressure is generally not a significant variable for these types of solution-phase reactions unless a gaseous reactant, such as carbon monoxide in a carbonylative coupling, is involved. nih.gov For the synthesis of the target compound, reactions are typically conducted at atmospheric pressure.

Table 2: Hypothetical Temperature Optimization for a Heck Reaction

| Entry | Temperature (°C) | Proposed Outcome | Rationale |

| 1 | 80 | Low to Moderate Conversion | May be insufficient to overcome the activation energy for oxidative addition. |

| 2 | 100 | Optimal Yield | Balances reaction rate and catalyst stability. nih.gov |

| 3 | 120 | Increased By-products | Higher risk of catalyst decomposition and side reactions. uwindsor.ca |

This table is illustrative and based on general principles of Heck reactions.

The choice of catalyst is paramount in palladium-catalyzed cross-coupling reactions. The catalytic system typically consists of a palladium precursor and a ligand.

For a Suzuki-Miyaura or Heck reaction , common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and influencing the rate of reductive elimination. acs.org Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and more sterically demanding and electron-rich alkylphosphines like tricyclohexylphosphine (B42057) (PCy₃) or Buchwald-type ligands, are widely used. researchgate.netacs.org The choice of ligand can significantly impact the efficiency of the coupling with challenging substrates like aryl chlorides.

Catalyst loading is also an important consideration. While higher loadings can increase the reaction rate, they also add to the cost and can lead to higher levels of palladium contamination in the final product. Typically, catalyst loadings in the range of 0.1 to 5 mol% are employed. nih.gov

Table 3: Hypothetical Catalyst System Screening for Suzuki-Miyaura Coupling

| Entry | Palladium Precursor | Ligand | Proposed Outcome | Rationale |

| 1 | Pd(OAc)₂ | PPh₃ | Moderate Yield | A standard, cost-effective system. |

| 2 | Pd₂(dba)₃ | SPhos | High Yield | Bulky, electron-rich ligand often effective for challenging couplings. |

| 3 | PdCl₂(dppf) | - | Moderate to High Yield | Ferrocene-based ligand known for high activity. |

This table is illustrative and based on general principles of Suzuki-Miyaura reactions.

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanism is essential for rational optimization and troubleshooting of a synthetic route. The plausible pathways to this compound likely proceed through well-established catalytic cycles or reaction intermediates.

In a palladium-catalyzed cross-coupling reaction , the mechanism generally involves a series of well-defined steps. fiveable.menobelprize.orglibretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., ethyl 2-bromobenzoate) to a Pd(0) complex, forming a Pd(II) intermediate. nobelprize.org The stability and reactivity of this intermediate are influenced by the ligands on the palladium center.

Transmetalation (Suzuki-Miyaura): In a Suzuki coupling, the organoboron compound (e.g., (2-carboethoxyphenyl)boronic acid) transfers its organic group to the Pd(II) center in a step called transmetalation, typically requiring a base for activation. nobelprize.orgnih.gov

Migratory Insertion (Heck): In a Heck reaction, the alkene (e.g., 2-chloro-1-butene) coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond. scienceinfo.com This migratory insertion step is often regioselectivity-determining.

Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex, regenerating the Pd(0) catalyst. fiveable.me

The key intermediates in these cycles are the Pd(0) and Pd(II) species. Transition states for each elementary step, such as the oxidative addition and reductive elimination steps, have been studied computationally and are influenced by the steric and electronic properties of the substrates and ligands. researchgate.net

In a Grignard reaction , the key intermediate is the organomagnesium halide (R-MgX). softbeam.net The reaction proceeds through a nucleophilic attack of the carbanionic part of the Grignard reagent on an electrophilic carbon.

Several competing pathways can lead to the formation of undesired by-products, reducing the yield of the target compound.

In Heck reactions , a major competing pathway is β-hydride elimination, which can occur from the organopalladium intermediate after migratory insertion. scienceinfo.com This can lead to the formation of regioisomers of the desired alkene product. The direction of elimination is influenced by steric and electronic factors.

In Suzuki-Miyaura reactions , a common side reaction is the homo-coupling of the organoboron reagent to form a biaryl species. This can be minimized by careful control of reaction conditions, particularly the choice of catalyst and base.

For Grignard reactions , potential by-products include those from Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide. nih.gov Additionally, if the substrate contains other electrophilic functional groups, the Grignard reagent may react at those sites.

Another potential synthetic route, the allylic chlorination of a precursor like 4-(2-carboethoxyphenyl)-1-butene (B1323597) using a reagent such as N-chlorosuccinimide (NCS), could also be considered. However, this reaction can be complicated by the formation of multiple products due to the potential for radical rearrangement and competing addition reactions to the double bond. libretexts.orgmasterorganicchemistry.comchadsprep.com

Table 4: Common By-products in Plausible Synthetic Routes

| Synthetic Route | Potential By-product | Formation Pathway |

| Heck Reaction | Regioisomeric alkenes | Alternative β-hydride elimination pathways. scienceinfo.com |

| Suzuki-Miyaura Reaction | Diethyl 2,2'-biphenyldicarboxylate | Homo-coupling of the boronic acid. |

| Grignard Reaction | Diethyl 2,2'-biphenyldicarboxylate | Wurtz-type coupling of the Grignard reagent. nih.gov |

| Allylic Chlorination | 3,4-dichloro-1-(2-carboethoxyphenyl)butane | Electrophilic addition of chlorine to the double bond. masterorganicchemistry.com |

This table is illustrative and based on general principles of the respective reactions.

Studies on Stereochemical Control in Synthesis

The creation of the chiral center at the C-2 position of this compound necessitates careful consideration of stereochemical control. While specific studies on this exact molecule are not prevalent in existing literature, principles from analogous allylic chlorination and related reactions can be applied to devise potential stereoselective syntheses.

A plausible precursor for stereocontrolled synthesis is the corresponding allylic alcohol, 4-(2-Carboethoxyphenyl)-1-buten-2-ol. The stereoselective conversion of this alcohol to the desired chloride could be approached through several methods. One common strategy involves the use of chiral phosphine-based reagents in combination with a chlorine source, such as N-chlorosuccinimide (NCS). The mechanism would likely proceed through an intermediate that allows for the controlled delivery of the chloride ion.

Another potential avenue is the use of enzymatic catalysis. Lipases, for instance, can be used for the kinetic resolution of racemic allylic alcohols through stereoselective acylation. The resolved alcohol could then be converted to the chloride with retention or inversion of configuration, depending on the chosen chlorinating agent and reaction conditions.

Table 1: Hypothetical Stereoselective Chlorination Methods

| Method | Chiral Source/Catalyst | Expected Outcome |

|---|---|---|

| Mitsunobu-type reaction | Chiral phosphine ligand | Potential for high enantiomeric excess through inversion of stereochemistry. |

| Appel-type reaction | Chiral phosphine oxide | Can be tuned for either retention or inversion depending on the ligand. |

Further research into the application of modern stereoselective techniques, such as organocatalysis, could also yield efficient methods for controlling the stereochemistry of this compound.

Development of Novel Synthetic Routes

The development of new synthetic pathways for this compound is driven by the need for efficiency, selectivity, and sustainability.

A key challenge in the synthesis of this compound is achieving high chemo- and regio-selectivity. A potential starting material for a regioselective approach is ethyl 2-bromobenzoate and a suitable butenylating agent. For instance, a Negishi or Suzuki cross-coupling reaction could be employed to form the carbon-carbon bond between the aromatic ring and the butenyl side chain.

However, a more direct approach would involve the functionalization of a pre-formed butene chain attached to the aromatic ring. For example, starting from ethyl 2-(but-3-en-1-yl)benzoate, the challenge lies in the selective introduction of the chlorine atom at the C-2 position. A common side reaction would be the addition across the double bond. The use of reagents that favor allylic substitution over addition is therefore crucial.

Table 2: Comparison of Potential Regioselective Chlorination Reagents

| Reagent | Conditions | Expected Regioselectivity |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Radical initiator (e.g., AIBN), CCl4 | Primarily allylic chlorination. |

| tert-Butyl hypochlorite | UV irradiation or radical initiator | Good for allylic chlorination of activated alkenes. |

Controlling the regioselectivity often depends on a careful optimization of reaction parameters, including the solvent, temperature, and the presence of radical initiators or inhibitors.

Applying the principles of green chemistry to the synthesis of this compound involves several key considerations:

Atom Economy: Designing a synthesis that maximizes the incorporation of all starting material atoms into the final product. Cross-coupling reactions, for example, can have better atom economy than classical multi-step syntheses with protecting groups.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, where possible. researchgate.net For instance, molybdenum-catalyzed allylic aminations have been successfully performed in ethanol, suggesting that similar catalytic systems for chlorination could be developed in greener solvents. researchgate.net

Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste. This includes the use of transition metal catalysts for cross-coupling or chlorination, as well as biocatalysis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis could also be explored to shorten reaction times and improve energy efficiency. chemcess.com

A potential green synthetic route could involve a one-pot reaction where the formation of the butenyl side chain is immediately followed by a catalytic, regioselective chlorination, thus minimizing purification steps and solvent usage.

Laboratory Scale-Up Considerations and Process Chemistry

Transitioning the synthesis of this compound from the laboratory bench to a larger scale requires careful consideration of process chemistry principles.

Reagent Selection and Cost: On a larger scale, the cost and availability of reagents become critical. Expensive chiral ligands or catalysts may need to be replaced with more economical alternatives or recycled efficiently.

Reaction Conditions and Safety: Exothermic reactions need to be carefully controlled to prevent thermal runaways. The use of highly reactive or toxic reagents, such as strong acids or bases, should be minimized. Process safety assessments, including HAZOP studies, would be necessary.

Work-up and Purification: Extraction and chromatography, while common in the lab, can be cumbersome and generate significant waste on a larger scale. Crystallization, distillation, or precipitation are preferred methods for purification in a process setting. The choice of solvent for these operations is critical for both efficiency and environmental impact.

Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., IR, NMR) can provide real-time information about reaction progress and impurity formation, allowing for better control and optimization of the process.

Table 3: Key Considerations for Scale-Up

| Parameter | Laboratory Scale | Pilot/Industrial Scale |

|---|---|---|

| Purification | Chromatography | Crystallization, Distillation |

| Heat Transfer | Simple heating/cooling baths | Jacketed reactors, heat exchangers |

| Reagent Handling | Manual addition | Automated dosing systems |

| Process Control | Manual monitoring | Process Analytical Technology (PAT) |

The development of a robust and scalable process for this compound would likely involve a multidisciplinary approach, combining expertise in organic synthesis, chemical engineering, and analytical chemistry.

Electrophilic Addition Reactions at the Alkene Moiety

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, the stability and fate of which are central to the reaction's outcome.

While specific rearrangement studies on this compound are not extensively documented, the behavior of analogous butene systems provides a strong predictive framework. Electrophilic addition to a 1-butene derivative initially forms a secondary carbocation. However, the presence of the allylic chlorine atom introduces the possibility of resonance stabilization, forming a delocalized allylic cation.

The initial electrophilic attack on the C1 carbon would lead to a secondary carbocation at C2. This cation is in an allylic position relative to the double bond that could potentially form under rearrangement, but more importantly, it is adjacent to the chlorine-bearing carbon. The stability of this intermediate is influenced by the electron-withdrawing inductive effect of the chlorine and the nearby carboethoxyphenyl group. Rearrangements, such as a 1,2-hydride shift, could occur if they lead to a more stable carbocation, although the formation of a resonance-stabilized allylic cation is often a more dominant pathway in such systems.

The halogenation of the alkene moiety in this compound is expected to follow a standard electrophilic addition mechanism. The reaction is initiated by the polarization of the halogen molecule (e.g., Br₂) as it approaches the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate.

The regioselectivity of the subsequent nucleophilic attack by the halide ion (Br⁻) is governed by both steric and electronic factors. The attack will preferentially occur at the more substituted carbon (C2) if electronic factors dominate (Markovnikov's rule), but steric hindrance from the adjacent chlorinated carbon and the bulky carboethoxyphenyl group may direct the nucleophile to the less hindered terminal carbon (C1), leading to anti-Markovnikov products. The presence of the ortho-carboethoxyphenyl group on the benzene (B151609) ring can exert significant steric hindrance, potentially influencing the approach of the electrophile and the subsequent nucleophile.

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The chlorine atom is attached to an allylic carbon, which significantly enhances its reactivity towards nucleophilic substitution compared to a simple alkyl chloride. This increased reactivity is due to the stabilization of the transition state and/or carbocation intermediate through resonance with the adjacent double bond.

The competition between Sₙ1 and Sₙ2 pathways is a key feature of the reactivity of this compound.

Sₙ1 Mechanism: This pathway involves the formation of a resonance-stabilized allylic carbocation intermediate. The stability of this cation makes the Sₙ1 mechanism favorable, particularly with weak nucleophiles and in polar protic solvents that can solvate both the departing chloride ion and the carbocation.

Sₙ2 Mechanism: This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. For this compound, the reaction rate would be sensitive to the steric bulk of the nucleophile and the substrate. The presence of the carboethoxyphenyl group, while not directly attached to the reaction center, can influence the accessibility of the chlorinated carbon.

The choice of solvent and nucleophile is critical in determining the dominant mechanism. Strong, unhindered nucleophiles in polar aprotic solvents tend to favor the Sₙ2 pathway, while weak nucleophiles in polar protic solvents favor the Sₙ1 mechanism.

The carboethoxyphenyl group exerts a significant, albeit indirect, influence on the nucleophilic substitution reactions.

Electronic Effects: As an electron-withdrawing group, the carboethoxy substituent deactivates the aromatic ring. This effect is transmitted inductively through the sigma bonds to the reaction center. This electron-withdrawing nature can slightly destabilize the formation of the allylic carbocation, potentially slowing down the Sₙ1 reaction rate compared to a system with an electron-donating group.

Steric Effects: The ortho-positioning of the carboethoxy group relative to the butenyl side chain creates considerable steric hindrance. This bulkiness can impede the approach of a nucleophile in an Sₙ2 reaction, thereby decreasing its rate. It can also influence the preferred conformation of the side chain, which in turn affects the orbital overlap required for resonance stabilization in the Sₙ1 pathway.

| Factor | Effect on Sₙ1 Rate | Effect on Sₙ2 Rate | Rationale |

| Solvent Polarity (Protic) | Increases | Decreases or minimal effect | Stabilizes carbocation and leaving group; solvates nucleophile. |

| Nucleophile Strength | No effect | Increases | Rate is dependent on nucleophile concentration and reactivity. |

| Steric Hindrance (Substrate) | Minor effect | Decreases | Hinders backside attack of the nucleophile. |

| Carboethoxy Group (Electronic) | Slightly Decreases | Slightly Increases | Inductively withdraws electron density, destabilizing the carbocation but making the carbon more electrophilic. |

| Carboethoxy Group (Steric) | Minor effect | Decreases | Hinders the approach of the nucleophile to the reaction center. |

Ester Hydrolysis and Transesterification Mechanisms

The carboethoxy group itself is a reactive center, susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification. These reactions typically proceed through a tetrahedral intermediate.

Ester hydrolysis, either acid- or base-catalyzed, converts the ethyl ester to a carboxylic acid.

Acid-Catalyzed Hydrolysis: This process begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Base-Catalyzed (Saponification): This involves the attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. This is an irreversible process as the final carboxylate ion is resonance-stabilized and non-reactive towards the alcohol by-product.

Transesterification involves the substitution of the ethoxy group (-OCH₂CH₃) with a different alkoxy group (-OR') from another alcohol. This reaction is typically catalyzed by either an acid or a base. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The position of the equilibrium in transesterification can be controlled by using a large excess of the reactant alcohol or by removing one of the products as it forms.

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The phenyl ring in this compound is substituted with two groups: a carboethoxy group (-COOEt) and a 2-chloro-1-buten-4-yl group. The reactivity of the aromatic ring in substitution reactions is profoundly influenced by the electronic nature of these substituents.

Electrophilic Aromatic Substitution (EAS)

The carboethoxy group is a meta-directing deactivator of the benzene ring towards electrophilic attack. sciepub.comyoutube.comquizlet.com This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less nucleophilic. quora.comyoutube.com The deactivation is a result of both the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group. youtube.com

The 2-chloro-1-buten-4-yl substituent, being an alkyl group, is generally considered an ortho-, para-directing activator. quora.com However, the presence of the strongly deactivating carboethoxy group would likely dominate the directing effects. Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile would be expected to add to the positions meta to the carboethoxy group.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic pi-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. youtube.com Subsequent deprotonation by a weak base restores the aromaticity of the ring.

Hypothetical Electrophilic Aromatic Substitution Data

| Electrophile | Expected Major Product(s) | Plausible Reaction Conditions |

| Br₂/FeBr₃ | 4-(2-Carboethoxy-5-bromophenyl)-2-chloro-1-butene | Anhydrous, dark |

| HNO₃/H₂SO₄ | 4-(2-Carboethoxy-5-nitrophenyl)-2-chloro-1-butene | Cold (0-10 °C) |

| SO₃/H₂SO₄ | 4-(2-Carboethoxy-5-sulfophenyl)-2-chloro-1-butene | Fuming sulfuric acid |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common for benzene derivatives unless they are substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The carboethoxy group, being electron-withdrawing, can facilitate NAS, particularly if a good leaving group is present on the ring. youtube.com The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by electron-withdrawing substituents. youtube.com Alternatively, under very strong basic conditions, a benzyne (B1209423) intermediate could be formed. masterorganicchemistry.com

Radical Reaction Pathways and Polymerization Tendencies

The 2-chloro-1-butene moiety of the title compound introduces the possibility of radical reactions, including polymerization.

Radical Halogenation

The allylic position of the butene chain is susceptible to radical halogenation, for instance, with N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the substitution of a hydrogen atom at the allylic carbon. The stability of the resulting allylic radical intermediate drives this regioselectivity. libretexts.org

Polymerization

Allylic compounds, such as allyl chloride, can undergo radical polymerization. google.comwikipedia.orgacs.org The polymerization of this compound would likely be initiated by a radical initiator, such as a peroxide or an azo compound, to produce a polymer with a repeating unit derived from the monomer. youtube.com The presence of the bulky carboethoxyphenyl group might sterically hinder the polymerization process, potentially leading to lower molecular weight polymers compared to simpler allylic monomers.

Kinetic Studies of Key Transformation Pathways

The kinetics of the reactions of this compound can be predicted by considering the behavior of analogous systems.

Determination of Rate Constants and Activation Energies

The most probable reaction involving the butenyl side chain is nucleophilic substitution at the allylic carbon, displacing the chloride ion. This can proceed via either an Sₙ1 or Sₙ2 mechanism. Given that it is a secondary allylic chloride, both pathways are plausible, and the predominant mechanism would depend on the reaction conditions (nucleophile concentration, solvent polarity, etc.).

For an Sₙ1 reaction, the rate-determining step is the formation of a resonance-stabilized allylic carbocation. quizlet.com Polar protic solvents would favor this pathway by stabilizing the carbocation intermediate. libretexts.org The rate constant for such a solvolysis reaction would be influenced by the solvent polarity. rsc.orgacs.org

For an Sₙ2 reaction, the rate would be dependent on the concentration of both the substrate and the nucleophile. nih.govacs.org The presence of the bulky phenyl group could sterically hinder the backside attack required for an Sₙ2 mechanism.

Hypothetical Rate Data for Solvolysis (Sₙ1) in Different Solvents

| Solvent | Dielectric Constant | Expected Relative Rate Constant (k_rel) | Plausible Activation Energy (Ea) (kJ/mol) |

| Formic Acid | 58.5 | High | 80-90 |

| Water | 80.1 | Higher | 75-85 |

| Ethanol | 24.3 | Moderate | 90-100 |

| Acetone | 20.7 | Low | 100-110 |

The activation energy for the isomerization of butene has been studied, and while not directly comparable, it provides a reference for the energy barriers in butene systems. collegeboard.orgescholarship.orgresearchgate.net

Hammett and Taft Equation Correlations for Substituent Effects

Hammett Equation

The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.orglibretexts.org It is expressed as:

log(k/k₀) = σρ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant. wikipedia.org

For electrophilic aromatic substitution on the phenyl ring of this compound, the reaction constant (ρ) would likely be negative, indicating that electron-donating groups accelerate the reaction. utexas.edu

Taft Equation

The Taft equation extends the Hammett equation to aliphatic systems and can separate polar, steric, and resonance effects. scribd.comwikipedia.orgdalalinstitute.com It is given by:

log(k/k₀) = ρσ + δEₛ

where ρ* and σ* are the polar reaction and substituent constants, and δ and Eₛ are the steric reaction and substituent constants. wikipedia.orgdalalinstitute.com

The Taft equation could be applied to study the effect of substituents on the phenyl ring on the rate of nucleophilic substitution at the allylic chloride. numberanalytics.comcdnsciencepub.com A positive ρ* value would be expected, as electron-withdrawing groups on the phenyl ring would stabilize the developing negative charge in an Sₙ2 transition state or destabilize the carbocation in an Sₙ1 pathway, thus affecting the reaction rate. biochempress.comnormalesup.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights into the number and types of protons and carbons present in the molecule. However, for an unambiguous assignment and to establish the intricate network of atomic connections in this compound, multi-dimensional NMR experiments are essential. youtube.comwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For the target molecule, COSY would be crucial in establishing the connectivity within the butene chain and the ethyl group of the ester. For instance, it would show correlations between the protons of the terminal vinyl group (=CH₂) and the adjacent methylene (B1212753) group (-CH₂-), as well as between the ethyl group's methylene (-O-CH₂-) and methyl (-CH₃) protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). uvic.ca This is vital for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the distinct proton signals of the aromatic ring, the butene chain, and the ethyl ester would be unequivocally linked to their corresponding carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are in close proximity, which is critical for determining stereochemistry and conformational preferences. wikipedia.org For the target molecule, NOESY could provide insights into the spatial relationship between the protons of the butene chain and the protons on the aromatic ring, helping to define the preferred conformation around the connecting single bond.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate these connections.

| Proton (¹H) Signal | COSY Correlation(s) | HSQC Correlation (¹³C) | HMBC Correlation(s) |

| Aromatic Protons | Other Aromatic Protons | Aromatic CH Carbons | Aromatic Quaternary Carbons, Carbonyl Carbon |

| Vinyl Protons (=CH₂) | Methylene Protons (-CH₂-) | Vinyl Carbon (=CH₂) | Chloro-substituted Carbon, Methylene Carbon |

| Methylene Protons (-CH₂-) | Vinyl Protons, Benzylic Protons | Methylene Carbon (-CH₂-) | Vinyl Carbons, Aromatic Carbons |

| Benzylic Protons | Methylene Protons | Benzylic Carbon | Aromatic Carbons, Methylene Carbon |

| Ester Methylene (-O-CH₂-) | Ester Methyl (-CH₃) | Ester Methylene Carbon | Carbonyl Carbon, Ester Methyl Carbon |

| Ester Methyl (-CH₃) | Ester Methylene (-O-CH₂-) | Ester Methyl Carbon | Ester Methylene Carbon |

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of organic compounds without the need for an identical reference standard of the analyte. mdpi.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. miamioh.edu For the purity assessment of this compound, a certified internal standard with a known purity and concentration would be added to a precisely weighed sample of the compound. acs.orgmestrelab.com

The purity of the analyte can be calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard. sigmaaldrich.com Key experimental parameters, such as relaxation delays (D1), must be carefully optimized to ensure full relaxation of all relevant nuclei, guaranteeing the quantitative accuracy of the measurement. nih.gov This method offers high precision and traceability, making it a valuable tool in the certification of reference materials. mdpi.com

Molecules are not static entities and often exhibit dynamic processes, such as the rotation around single bonds. Dynamic NMR (DNMR) is used to study these conformational changes that occur on the NMR timescale. For this compound, rotation around the single bond connecting the phenyl ring and the butene side chain could be restricted, potentially leading to the existence of different rotational isomers (rotamers). This is analogous to the restricted rotation observed in substituted biphenyl (B1667301) systems. researchgate.netnih.gov

By acquiring NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each rotamer might be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing these line shape changes, it is possible to determine the energy barrier to rotation and gain insight into the molecule's conformational flexibility.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₃H₁₅ClO₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be readily identifiable due to its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in the mass spectrum.

In a mass spectrometer, molecules are ionized, often leading to the formation of a molecular ion (M⁺•) which can then undergo fragmentation into smaller, charged ions. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure.

For this compound, several key fragmentation pathways could be anticipated:

Alpha-Cleavage: Cleavage of bonds adjacent to the aromatic ring is a common fragmentation pathway. youtube.com Loss of the chloro-butene side chain could lead to a stable benzoyl cation or a related fragment.

Ester Fragmentation: Aromatic esters often exhibit characteristic fragmentation patterns. youtube.comwhitman.edu Cleavage of the ethoxy group (-OCH₂CH₃) or the entire ester group could occur. A prominent peak corresponding to the benzoyl cation (m/z 105) is often observed in the mass spectra of benzoate (B1203000) esters. whitman.edu

Halogen-related Fragmentation: The loss of a chlorine radical (•Cl) or a molecule of HCl from the molecular ion are common fragmentation pathways for chlorinated compounds. youtube.com

Side-Chain Fragmentation: The butene chain itself can undergo fragmentation, leading to the loss of smaller neutral molecules like ethylene.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be assembled, corroborating the data obtained from NMR spectroscopy. A plausible fragmentation pattern is summarized in the table below.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| M⁺• | [C₁₃H₁₅³⁵Cl O₂]⁺• | Molecular Ion |

| M+2 | [C₁₃H₁₅³⁷Cl O₂]⁺• | Molecular Ion (³⁷Cl isotope) |

| M - 29 | [C₁₁H₁₀ClO₂]⁺ | Loss of •C₂H₅ from ester |

| M - 45 | [C₁₂H₁₂Cl]⁺ | Loss of •COOC₂H₅ |

| M - 35/36 | [C₁₃H₁₅O₂]⁺ / [C₁₃H₁₄O₂]⁺• | Loss of •Cl / HCl |

| 149/151 | [C₈H₆ClO]⁺ | Cleavage of the butene chain |

| 121 | [C₈H₉O₂]⁺ | Benzylic cleavage with H rearrangement |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

The synergistic application of these advanced NMR and MS methodologies allows for a comprehensive and unambiguous characterization of this compound, providing a clear picture of its chemical identity and properties.

Advanced Ionization Techniques (e.g., ESI, APCI)

Advanced ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are indispensable for the mass spectrometric analysis of this compound, facilitating its transfer into the gas phase as an intact ion.

In ESI-MS, the compound would typically be dissolved in a polar, protic solvent system, such as methanol (B129727) or acetonitrile with a small percentage of formic acid to promote protonation. This would result in the formation of the protonated molecule, [M+H]⁺. The high-resolution mass spectrum would be expected to show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

APCI-MS serves as a complementary technique, particularly for less polar compounds. In APCI, a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecule through proton transfer or charge exchange. For this compound, this would also likely produce the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would provide valuable structural information through collision-induced dissociation (CID). The fragmentation patterns would be expected to correspond to the cleavage of the ester group, the loss of the chloroalkenyl side chain, and other characteristic fragmentations.

Table 1: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ of this compound

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

| 253.08/255.08 | [M+H]⁺ |

| 207.12 | Loss of C₂H₅OH (Ethanol) |

| 179.08 | Loss of C₄H₄Cl (Chlorobutenyl group) |

| 149.02 | Phthalic anhydride (B1165640) fragment |

| 133.06 | Benzoyl cation fragment |

| 105.03 | Phenyl cation fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound.

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would be expected in the 1250-1300 cm⁻¹ region.

The aromatic ring would give rise to several characteristic bands. The C-H stretching vibrations of the phenyl group would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the ring would appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (ortho-disubstituted) would influence the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 740-780 cm⁻¹ range.

The alkenyl group would be characterized by the =C-H stretching vibration above 3000 cm⁻¹ and the C=C stretching vibration around 1640-1680 cm⁻¹. The presence of the chlorine atom on the double bond would influence the exact position of this C=C stretch. The C-Cl stretch would be expected in the 600-800 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum, as are the C=C stretching vibrations of the alkene and the phenyl ring. The C=O stretch, while strong in the IR, would be weaker in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3050-3100 | Aromatic & Alkenyl C-H Stretch | IR, Raman |

| ~2850-2980 | Aliphatic C-H Stretch | IR, Raman |

| ~1730 | Ester C=O Stretch | IR |

| ~1650 | Alkene C=C Stretch | IR, Raman |

| ~1450-1600 | Aromatic C=C Stretch | IR, Raman |

| ~1275 | Ester C-O Stretch | IR |

| ~750 | Ortho-disubstituted C-H Bend | IR |

| ~700 | C-Cl Stretch | IR, Raman |

The flexibility of the ethyl chain connecting the phenyl ring and the chlorobutene moiety allows for multiple possible conformations (rotamers). These different conformers would have slightly different vibrational frequencies, particularly for the modes involving the ethyl chain and the adjacent functional groups.

By using variable-temperature IR or Raman spectroscopy, it may be possible to observe changes in the relative intensities of certain vibrational bands. These changes can be correlated with the populations of different conformers at different temperatures, allowing for the determination of the relative thermodynamic stabilities of the conformers. Computational modeling, such as Density Functional Theory (DFT) calculations, would be a powerful tool to predict the vibrational spectra of different conformers and aid in the assignment of the experimentally observed bands.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals.

The primary chromophore in this molecule is the substituted benzene ring. The presence of the carboethoxy group and the alkyl chain influences the electronic transitions of the phenyl ring. The benzene ring exhibits characteristic π → π* transitions. In a substituted benzene ring, these transitions are often observed as two distinct bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm).

The carboethoxy group, being a conjugated system, will interact with the π-system of the benzene ring, likely causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. The chloroalkene group is a weaker chromophore, and its n → σ* and π → π* transitions might be masked by the much stronger absorption of the aromatic ring.

Table 3: Predicted UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | Electronic Transition | Chromophore |

| ~210 | π → π | Phenyl Ring (E2-band) |

| ~265 | π → π | Phenyl Ring (B-band) |

X-ray Diffraction Analysis (for Crystalline Forms, if applicable)

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. X-ray diffraction analysis would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

Determination of Absolute Stereochemistry

No research findings or data are available for the determination of the absolute stereochemistry of this compound.

Analysis of Crystal Packing and Intermolecular Interactions

No research findings or data are available regarding the crystal packing and intermolecular interactions of this compound.

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties and reactivity of a molecule. However, no published studies have applied these methods to this compound.

Density Functional Theory (DFT) for Ground State Properties

Ab Initio Methods for Electronic Structure and Reactivity

Similarly, a search for studies using high-level ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory, to analyze the electronic structure and reactivity of this compound yielded no results. These methods provide a detailed understanding of electron correlation effects, which are crucial for accurately predicting reaction barriers and spectroscopic properties.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are critical for exploring the three-dimensional structure and dynamics of flexible molecules like this compound.

Energy Minimization and Conformational Search Algorithms

There is no published research on the conformational landscape of this compound. A conformational analysis would involve using computational algorithms to identify the various low-energy spatial arrangements (conformers) of the molecule and determining their relative stabilities. Without such studies, the preferred three-dimensional structure of the molecule remains undetermined.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulations for this compound have been reported in the scientific literature. MD simulations would provide insights into the dynamic behavior of the molecule over time, including its flexibility, solvent interactions, and the time-averaged properties of its various conformers.

Reaction Mechanism Modeling

The modeling of reaction mechanisms is a cornerstone of computational chemistry, providing a virtual window into the energetic and geometric changes that molecules undergo during a chemical transformation. This typically involves locating transition states and mapping the reaction pathway.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

No published studies were found that detail the localization of transition states or perform Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound. Such analyses are crucial for confirming that a calculated transition structure correctly connects the reactants and products of a proposed reaction mechanism.

Prediction of Reaction Energetics and Rate Constants

Similarly, there is a lack of available data on the predicted reaction energetics and rate constants for this compound. This information, typically derived from the calculated energy barriers of a reaction, is fundamental for understanding reaction feasibility and kinetics. While general principles of reaction kinetics for similar chloroalkenes have been studied, specific data for the title compound is not available. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectral signatures of molecules, aiding in their identification and structural elucidation.

Computational Prediction of NMR Chemical Shifts

While computational methods for predicting Nuclear Magnetic Resonance (NMR) chemical shifts are well-established and have been successfully applied to a wide variety of organic molecules, no specific computational NMR data for this compound has been reported. arxiv.orgnih.govresearchgate.net The accurate prediction of ¹H and ¹³C NMR spectra requires sophisticated calculations that account for the molecule's three-dimensional structure and electronic environment.

A general table of expected NMR chemical shift ranges for similar structural motifs is provided below for illustrative purposes, but it is not based on specific computational studies of the target molecule.

Table 1: Generalized Expected NMR Chemical Shift Ranges

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ar-H | 7.0 - 8.0 | 125 - 135 |

| =CH₂ | 5.0 - 6.0 | 110 - 125 |

| -CH₂- | 2.5 - 3.5 | 30 - 45 |

| -O-CH₂- (Ester) | 4.0 - 4.5 | 60 - 70 |

| -CH₃ (Ester) | 1.0 - 1.5 | 10 - 20 |

| C=O (Ester) | - | 165 - 175 |

| Ar-C (quaternary) | - | 130 - 145 |

| >C=C< (alkene) | - | 135 - 145 |

Note: These are generalized estimates and the actual shifts for this compound could vary.

Simulation of IR and UV-Vis Spectra

The simulation of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra is another powerful application of computational chemistry. researchgate.netnih.govrsc.orgresearchgate.net These simulations can predict the vibrational frequencies and electronic transitions of a molecule, respectively. However, no specific simulated IR or UV-Vis spectra for this compound are available in the current body of scientific literature.

Research on "this compound" Remains Undisclosed

Despite a comprehensive search of scientific literature, detailed research findings on the derivatization and functionalization of the chemical compound this compound are not publicly available. This precludes a detailed discussion of its specific chemical transformations as requested.

While general principles of organic chemistry allow for predictions about the reactivity of its constituent functional groups—the chloroalkene, the carboethoxy group, and the phenyl ring—no specific studies have been published that detail these reactions for this particular molecule. Information regarding hydrogenation, halogen addition, oxidation, hydroxylation, or any modifications to the ester or aromatic ring system of this compound could not be retrieved from the public domain.

General reactions typical for the functional groups present in the molecule can be theorized. For instance, the alkene moiety is expected to undergo electrophilic additions. The carboethoxy group could potentially be hydrolyzed to a carboxylic acid or reduced to an alcohol. The aromatic ring might be susceptible to electrophilic substitution reactions. However, without specific experimental data, any discussion of reaction conditions, yields, and product characterization would be purely speculative.

The absence of published data prevents the creation of the requested detailed article and data tables. Scientific inquiry into the specific properties and reactions of this compound has yet to be documented in accessible research literature.

Derivatization and Functionalization Studies of 4 2 Carboethoxyphenyl 2 Chloro 1 Butene

Modifications of the Phenyl Ring System

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-(2-carboethoxyphenyl)-2-chloro-1-butene is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of these reactions is dictated by the electronic properties of the existing substituents: the carboethoxy group (-COOEt) and the 2-chloro-1-butenyl side chain.

The carboethoxy group is a deactivating, meta-directing group due to its electron-withdrawing nature. ucalgary.ca Conversely, the alkyl side chain is generally considered a weak activating, ortho-, para-directing group. The interplay of these competing directing effects, along with potential steric hindrance from the ortho-substituent, would likely result in a mixture of products.

Common electrophilic aromatic substitution reactions that could be explored include nitration, halogenation, and Friedel-Crafts reactions. The conditions for these reactions typically involve the use of strong acids or Lewis acids as catalysts to generate a potent electrophile. wikipedia.orgmasterorganicchemistry.com

Illustrative Electrophilic Aromatic Substitution Reactions:

The following table presents hypothetical outcomes for electrophilic aromatic substitution reactions on this compound, based on established principles of SEAr reactions.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(2-Carboethoxy-5-nitrophenyl)-2-chloro-1-butene |

| Bromination | Br₂, FeBr₃ | 4-(2-Carboethoxy-5-bromophenyl)-2-chloro-1-butene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(2-Carboethoxy-5-acetylphenyl)-2-chloro-1-butene |

Note: The regioselectivity is predicted based on the meta-directing effect of the carboethoxy group, which is generally stronger than the ortho, para-directing effect of the alkyl substituent.

Ortho-Directed Metallation and Functionalization

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

The carboethoxy group of this compound is generally not considered a strong DMG. However, under specific conditions or with the introduction of a more effective directing group, ortho-lithiation could potentially be achieved. For instance, conversion of the ester to a more potent DMG, such as an amide or an oxazoline, could facilitate this transformation.

Once the ortho-lithiated species is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the position ortho to the directing group.

Hypothetical Ortho-Directed Functionalization:

This table illustrates potential functionalization products following a hypothetical successful ortho-metallation.

| Directing Group (Modification) | Lithiating Agent | Electrophile | Product |

| Amide (-CONR₂) | n-BuLi/TMEDA | (CH₃)₂S₂ | 4-(2-(N,N-Dialkylcarbamoyl)-6-methylthiophenyl)-2-chloro-1-butene |

| Oxazoline | s-BuLi | (CH₃)₃SiCl | 4-(2-(Oxazolin-2-yl)-6-trimethylsilylphenyl)-2-chloro-1-butene |

| Carboxylic Acid (from ester hydrolysis) | t-BuLi | CO₂ | 2-(2-Chloro-1-buten-4-yl)isophthalic acid |

Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of this compound is crucial for exploring structure-reactivity relationships and for generating diverse compound libraries for further chemical investigation.

Exploration of Structure-Reactivity Relationships within Analogues

By systematically modifying the core structure of this compound, researchers can gain insights into how different structural features influence its chemical reactivity and potential biological activity. Key modifications could include:

Variation of the Ester Group: Replacing the ethyl ester with other alkyl or aryl esters could modulate solubility and susceptibility to hydrolysis.

Modification of the Butene Chain: Altering the length of the alkyl chain, the position of the double bond, or the nature of the halogen substituent could impact reactivity in cross-coupling or nucleophilic substitution reactions.

Substitution on the Phenyl Ring: Introducing various substituents at different positions on the aromatic ring can significantly alter the electronic and steric properties of the molecule, influencing its reactivity in subsequent transformations.

The synthesis of such analogues would likely involve multi-step sequences, potentially starting from substituted benzoic acids or employing cross-coupling methodologies to construct the substituted biphenyl (B1667301) or phenyl-alkene core.

Generation of Library Compounds for Further Chemical Investigation

The principles of combinatorial chemistry can be applied to the scaffold of this compound to generate a library of related compounds. acs.orgacs.org This approach allows for the rapid synthesis of a large number of derivatives for high-throughput screening in various chemical or biological assays.

A potential combinatorial strategy could involve:

Scaffold Preparation: Synthesis of a core intermediate, for example, a boronic acid or organohalide derivative of the parent compound.

Parallel Synthesis: Reacting the core intermediate with a diverse set of building blocks in a parallel fashion. For instance, a Suzuki or Stille coupling could be used to introduce a variety of aryl or heteroaryl groups. nih.gov

Further Diversification: The resulting products could be further functionalized, for example, by transformations of the ester or chloroalkene moieties.

This strategy would lead to a library of compounds with diverse structural features, providing a valuable resource for discovering new chemical entities with desired properties.

Role As a Synthetic Intermediate in Complex Organic Synthesis

A Versatile Building Block for the Synthesis of Complex Molecules

The structural features of 4-(2-Carboethoxyphenyl)-2-chloro-1-butene make it an attractive building block for creating sophisticated organic molecules. Its utility stems from the ability to participate in a range of chemical transformations that allow for the stepwise construction of larger, more complex structures.

Integration into Multi-step Reaction Sequences

The compound's design allows for its seamless integration into multi-step synthetic pathways. The vinyl chloride group can be selectively targeted, leaving the carboethoxyphenyl moiety available for subsequent reactions. This orthogonality is crucial in lengthy synthetic sequences where protecting groups might otherwise be required. For instance, the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol at a later stage, providing a handle for further functionalization after the vinyl chloride has been utilized in a key bond-forming step.

The 1,3-butadiene (B125203) framework is a key intermediate for various chemical productions and is widely used in the synthesis of heterocyclic systems, often through cycloaddition reactions. mdpi.com

Application in Carbon-Carbon Bond Forming Reactions

The vinyl chloride functionality is particularly valuable for its participation in carbon-carbon bond-forming reactions, which are fundamental to the construction of molecular skeletons. Cross-coupling reactions, in particular, represent a powerful tool for this purpose.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Kumada reactions, are cornerstone methodologies in modern organic synthesis. acs.org Vinyl chlorides, like the one present in this compound, can serve as electrophilic partners in these transformations. For example, in a Suzuki-Miyaura coupling, the vinyl chloride can react with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond with stereochemical retention. nih.govorganic-chemistry.org This allows for the precise installation of various substituents at the 2-position of the butene chain.

Similarly, nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for forging C-C bonds, including vinyl-vinyl couplings. chinesechemsoc.org These reactions can be used to couple vinyl halides with alkyl halides, offering a pathway to more complex olefinic structures. nih.gov The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity. acs.org

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Feature |

|---|---|---|---|

| Suzuki-Miyaura | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Introduction of a new aryl or vinyl substituent at the 2-position. |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Formation of a C-C bond with a variety of R groups. |

| Kumada | Grignard Reagent (e.g., R-MgBr) | Ni(dppe)Cl₂ | Alkylation or arylation at the vinylic position. |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), Base | Formation of a substituted diene structure. |

A Precursor to Chiral Compounds

The allylic nature of the chlorine atom in this compound provides a strategic entry point for the synthesis of chiral molecules. The development of catalytic asymmetric methods for the synthesis of chiral allylic compounds is a significant focus in synthetic chemistry. acs.org

Enantioselective substitution reactions at the allylic position can lead to the formation of chiral centers with high enantiomeric excess. For instance, transition metal-catalyzed allylic alkylation reactions using chiral ligands can introduce a wide range of nucleophiles in a stereocontrolled manner. researchgate.net This approach allows for the synthesis of enantioenriched allylic amines, esters, and other valuable chiral building blocks. acs.orgnih.govnih.gov

The synthesis of chiral allylic esters from prochiral starting materials has been well-established. organic-chemistry.org While this compound is already a substituted alkene, analogous principles of stereoselective substitution can be applied. For example, a nucleophilic displacement of the chloride by a carboxylate, catalyzed by a chiral palladium complex, could potentially lead to the formation of a chiral allylic ester. nih.govnih.govorganic-chemistry.org

Application in the Construction of Macrocycles and Heterocycles